molecular formula C15H16N2O2S2 B2979716 2-((tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)isonicotinamide CAS No. 2034497-11-3

2-((tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)isonicotinamide

Cat. No.: B2979716
CAS No.: 2034497-11-3
M. Wt: 320.43
InChI Key: QCWXSPRJIQPMFL-UHFFFAOYSA-N
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Description

2-((Tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)isonicotinamide is a structurally complex molecule featuring an isonicotinamide core substituted with tetrahydrothiophene and thiophene moieties. The isonicotinamide scaffold, a pyridine derivative, is known for its versatility in medicinal and materials chemistry.

Properties

IUPAC Name

2-(thiolan-3-yloxy)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c18-15(17-9-13-2-1-6-21-13)11-3-5-16-14(8-11)19-12-4-7-20-10-12/h1-3,5-6,8,12H,4,7,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWXSPRJIQPMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)isonicotinamide is a synthetic organic compound that incorporates a nicotinamide core with various substituents, including tetrahydrothiophene and thiophene groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include enzyme inhibition, receptor modulation, and effects on cellular signaling pathways. The exploration of its biological activity is vital for understanding its therapeutic potential.

  • Molecular Formula : C16H18N2O2S2
  • Molecular Weight : 334.5 g/mol

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit or activate specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : The compound could interact with various receptors, modulating their activity and influencing physiological responses.
  • Cellular Pathway Influence : It may affect signaling pathways within cells, altering cellular responses to stimuli.

Anticancer Potential

Compounds containing the nicotinamide structure have been investigated for anticancer properties. The presence of thiophene groups is known to enhance the biological activity of such compounds. Research indicates that similar derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation.

Neuroprotective Effects

The neuroprotective potential of compounds like this compound is also noteworthy. Studies on related compounds have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, suggesting a potential role in treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant antibacterial and antifungal properties,
AnticancerInduces apoptosis; inhibits tumor growth ,
NeuroprotectiveProtects against oxidative stress ,

Case Studies

  • Antimicrobial Study : A study reported that derivatives similar to this compound exhibited substantial antibacterial activity against multi-drug resistant strains of bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
  • Anticancer Research : Research on related nicotinamide derivatives demonstrated their ability to inhibit proliferation in various cancer cell lines, suggesting a pathway involving the inhibition of key oncogenic signaling pathways.
  • Neuroprotection Trials : In vitro studies showed that compounds with similar scaffolds protected neuronal cells from glutamate-induced toxicity, indicating potential therapeutic applications in neurodegenerative conditions.

Comparison with Similar Compounds

Structural and Functional Comparison with Thiophene-Containing Analogs

Thiophene-Based Acetamides

Compounds such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () share structural motifs with the target compound, particularly the thiophene rings. The synthesis of these analogs involves activating carboxylic acids to acyl chlorides, followed by coupling with amine-containing thiophene derivatives . Key comparisons include:

Compound Core Structure Substituents Key Features Reference
Target Compound Isonicotinamide Tetrahydrothiophen-3-yl, thiophen-2-ylmethyl Saturated and aromatic S-rings -
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Acetamide Thiophen-2-yl, 3-cyano-thiophen-2-yl Polar cyano group enhances reactivity

The target compound’s tetrahydrothiophene moiety may improve solubility compared to fully aromatic thiophene derivatives, as saturation reduces planarity and increases conformational flexibility .

Thioxoacetamide Derivatives

describes 2-thioxoacetamide derivatives (e.g., Compounds 9–13) with thiazolidinone cores and varied substituents (e.g., chlorobenzylidene, indole). While structurally distinct from the target compound, these analogs demonstrate how substituents influence physical properties:

Compound () Yield (%) Melting Point (°C) Substituent Impact
9 90 186–187 4-Chlorobenzylidene increases rigidity
12 53 155–156 5-Nitro-2-furyl reduces stability

The target compound’s tetrahydrothiophen-3-yl and thiophen-2-ylmethyl groups may similarly modulate melting points and crystallinity, though experimental data are needed for confirmation .

Comparison with Isonicotinamide Derivatives

Anti-Tubercular Isonicotinamides

highlights isonicotinamide-hydrazide hybrids with anti-tubercular activity. These compounds, such as (S)-N-(1-oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide , feature hydrazide linkers and aryl substituents. Key differences from the target compound include:

Compound () Substituents Yield (%) Biological Activity
Trifluoromethylphenyl hydrazide 4-(Trifluoromethyl)phenyl 72 Anti-tubercular
Target Compound Tetrahydrothiophen-3-yl, thiophen-2-ylmethyl - Not reported

The target compound’s lack of a hydrazide linker and presence of sulfur-containing rings suggest divergent biological targets. However, the isonicotinamide core may retain affinity for enzymes like InhA in tuberculosis pathways, warranting further study .

Physicochemical Properties

Isonicotinamide derivatives in exhibit yields ranging from 26% to 72%, influenced by steric and electronic effects of substituents.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Reflux conditions (40–60°C) improve reaction kinetics without decomposition .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) may enhance etherification efficiency .

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldPurity MethodReference
Ether FormationCH₂Cl₂, Et₃N, reflux, 12 h67%HPLC (30→100% MeOH)
Amide CouplingEDC, HOBt, RT, 24 h47–75%NMR, IR

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

Answer:
Critical techniques include:

  • ¹H/¹³C NMR : Confirm structural integrity via chemical shifts. For example:
    • Thiophene protons: δ 6.8–7.5 ppm (aromatic region).
    • Tetrahydrothiophenyl protons: δ 2.5–3.5 ppm (aliphatic region) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass 363.1365 for related analogs) .

Q. Table 2: Representative Spectral Data from Analogous Compounds

TechniqueKey Peaks/DataReference
¹H NMRδ 7.2 (thiophene-H), δ 3.1 (CH₂-N)
IR1680 cm⁻¹ (amide C=O), 1120 cm⁻¹ (C-O)
HRMSm/z 363.1365 [M+H]⁺

Advanced: How can researchers address contradictory biological activity data across studies?

Answer:
Discrepancies often arise from:

  • Purity Variability : Use HPLC to ensure ≥98% purity; impurities may interfere with assays .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times). For example, antibacterial assays in used Staphylococcus aureus ATCC 25923, while cytotoxicity studies may require MTT assays .
  • Mechanistic Context : Evaluate target specificity. Related compounds inhibit tubulin () or modulate thiophene-dependent pathways (), suggesting context-dependent activity .

Q. Methodological Recommendations :

  • Replicate studies with independently synthesized batches.
  • Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based).

Advanced: What strategies improve stereochemical control during synthesis?

Answer:

  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) for asymmetric ether formation .
  • X-ray Crystallography : Resolve stereochemistry post-synthesis (e.g., SHELX for small-molecule refinement) .
  • Chromatographic Separation : Chiral HPLC or SFC resolves racemic mixtures .

Case Study :
highlights SHELXL’s role in refining crystal structures to confirm stereochemistry, critical for bioactive conformers .

Basic: What are common impurities in synthesis, and how are they mitigated?

Answer:

  • Byproducts : Unreacted intermediates (e.g., halogenated precursors) or hydrolyzed amides.
  • Detection : Monitor via TLC or LC-MS during reaction progression .
  • Removal : Gradient HPLC (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Table 3: Impurity Profiles from Analogous Reactions

Impurity TypeRemoval MethodReference
Unreacted anhydridesAqueous wash (pH adjustment)
Hydrolyzed amidesReverse-phase HPLC

Advanced: How can computational modeling enhance reactivity or target interaction studies?

Answer:

  • Docking Simulations : Predict binding to biological targets (e.g., tubulin using AutoDock Vina) .
  • DFT Calculations : Optimize transition states for key reactions (e.g., amide coupling energy barriers) .
  • MD Simulations : Assess stability of thiophene-isonicotinamide conjugates in lipid bilayers .

Validation : Cross-correlate with experimental NMR chemical shifts or kinetic data .

Basic: What stability considerations are critical for this compound?

Answer:

  • Storage : -20°C in anhydrous DMSO or sealed vials under nitrogen to prevent oxidation .
  • Degradation Signs : Discoloration (yellowing) or precipitate formation indicates decomposition.
  • Analytical Monitoring : Periodic HPLC and NMR to confirm integrity over time .

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